2-(1',3'-Dioxan-2'-yl)ethyl amine
Description
Properties
IUPAC Name |
2-(1,3-dioxan-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOATYYIBQPEBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118599-06-7 | |
| Record name | 2-(1,3-dioxan-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 1 ,3 Dioxan 2 Yl Ethyl Amine and Structural Analogs
Preparation of 2-(1',3'-Dioxan-2'-yl)ethyl amine
Reductive Amination Pathways Utilizing Dioxane-Containing Aldehydes
Reductive amination is a cornerstone of amine synthesis, offering a reliable method for forming carbon-nitrogen bonds. harvard.edu This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. harvard.edumasterorganicchemistry.com For the synthesis of this compound, the key precursor is 2-(1,3-dioxan-2-yl)acetaldehyde.
The reaction proceeds by the condensation of 2-(1,3-dioxan-2-yl)acetaldehyde with an ammonia (B1221849) source, such as ammonium (B1175870) formate (B1220265) or aqueous ammonia, to form an intermediate imine. organic-chemistry.org This imine is subsequently reduced in situ to the target primary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly effective and selective choice. harvard.edunih.gov STAB is favored because it readily reduces the iminium ion intermediate while being less reactive towards the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct. masterorganicchemistry.comnih.gov Other reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium borohydride (B1222165) (NaBH4) can also be utilized, though they may require careful pH control or a stepwise procedure to avoid side reactions. harvard.edumasterorganicchemistry.com
A general protocol for the reductive amination of 2-(1,3-dioxan-2-yl)acetaldehyde is presented in the table below.
| Step | Reagents and Conditions | Purpose |
| 1 | 2-(1,3-dioxan-2-yl)acetaldehyde, Ammonia source (e.g., NH4OAc, aq. NH3) | Formation of the imine intermediate. |
| 2 | Reducing agent (e.g., NaBH(OAc)3, NaBH3CN), Solvent (e.g., 1,2-dichloroethane, methanol) | In situ reduction of the imine to the primary amine. |
Multi-step Convergent Syntheses from Precursor Fragments
Convergent synthesis offers an alternative and often more efficient route to complex molecules by assembling them from smaller, pre-functionalized fragments. In the context of this compound, a convergent approach might involve the coupling of a fragment containing the protected amino group with a fragment that will form the dioxane ring.
One such strategy could begin with a protected 2-aminoethanol derivative, where the amine is masked with a suitable protecting group (e.g., Boc, Cbz). This protected amino alcohol can then be reacted with a suitable three-carbon unit to construct the dioxane ring.
Another convergent approach involves the use of a Wittig-type reaction. For instance, 2-(1,3-dioxan-2-yl)ethyltriphenylphosphonium (B8338421) bromide can be used as a three-carbon homologating agent. sigmaaldrich.com This phosphonium (B103445) salt can react with a suitable carbonyl compound to form an alkene, which can then be further functionalized to introduce the amine group.
A different strategy involves the addition of an activated thiophene (B33073) to N-(protective group)-aziridine to generate an intermediate which is then deprotected to yield 2-thiophene ethylamine (B1201723). google.com While not directly yielding the title compound, this methodology illustrates a convergent approach to related aminoethyl structures.
Strategies for Formation of the 1,3-Dioxane (B1201747) Ring in the Presence of Amine Precursors
The formation of the 1,3-dioxane ring is typically achieved by the acid-catalyzed reaction of a carbonyl compound with 1,3-propanediol (B51772). organic-chemistry.org When an amine precursor is present in the molecule, the reaction conditions must be carefully chosen to avoid unwanted side reactions, such as the reaction of the amine with the carbonyl compound or the acidic catalyst.
A standard method for forming 1,3-dioxanes involves heating the carbonyl compound and 1,3-propanediol in a solvent like toluene (B28343) with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH), and removing the water formed during the reaction using a Dean-Stark apparatus. organic-chemistry.org Other acid catalysts like zirconium tetrachloride (ZrCl4) have also been shown to be effective under mild conditions. organic-chemistry.org
When an amine precursor is present, it is often necessary to protect the amine group prior to the formation of the dioxane ring. This prevents the amine from competing with the diol in reacting with the aldehyde. Common amine protecting groups, such as carbamates (e.g., Boc, Cbz), are generally stable to the acidic conditions used for acetal (B89532) formation. organic-chemistry.org After the dioxane ring is successfully installed, the amine protecting group can be removed under appropriate conditions to yield the desired product.
Alternatively, the reaction can be performed under conditions that favor acetal formation over imine formation. This can sometimes be achieved by using a large excess of the diol and carefully controlling the reaction temperature and time.
Synthesis of Dioxane-Protected Amine Derivatives
Derivatization of this compound to Form Activated Amine Synthons
Once synthesized, this compound can be derivatized to form various activated amine synthons, which are versatile intermediates for further synthetic transformations. For example, the primary amine can be converted into a sulfonamide, which can then be alkylated or used in other coupling reactions.
The formation of sulfonamides is a common method for both protecting and activating amines. The reaction of this compound with a sulfonyl chloride (R-SO2Cl) in the presence of a base yields the corresponding N-sulfonylated derivative. These sulfonamides are generally stable compounds that can undergo N-alkylation under specific conditions.
Development and Application of the 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) Group for Amine Protection and Activation
A significant development in the derivatization of dioxane-containing amines is the introduction of the 2-(1,3-dioxan-2-yl)ethylsulfonyl (Dios) group as a versatile protecting and activating group for amines. acs.orgacs.orgnih.gov Dios chloride, the corresponding sulfonyl chloride, can be synthesized and used to sulfonate primary and secondary amines in excellent yields. acs.orgacs.orgnih.gov
The resulting N-Dios-amides are considered "activated amines" and can be effectively alkylated under Mitsunobu conditions using reagents like (cyanomethylene)tributylphosphorane (CMBP). acs.orgacs.orgnih.gov A key advantage of the Dios group is its stability under basic and reductive conditions, while it can be readily removed by heating in an aqueous solution of trifluoroacetic acid. acs.orgacs.orgnih.gov This orthogonality makes the Dios group a valuable tool in multi-step synthesis.
The reaction sequence for the application of the Dios group is summarized below:
| Step | Description | Reagents and Conditions |
| 1 | Sulfonylation | Amine, Dios chloride, Base |
| 2 | Alkylation | N-Dios-amide, Alcohol, Mitsunobu reagents (e.g., DEAD, PPh3) or CMBP |
| 3 | Deprotection | N-alkylated Dios-amide, aq. Trifluoroacetic acid, Heat |
The development of the Dios group highlights the utility of the 2-(1,3-dioxan-2-yl)ethyl moiety in creating novel reagents for organic synthesis, expanding the toolbox available to chemists for the construction of complex nitrogen-containing molecules. acs.orgacs.orgnih.govelsevierpure.com
Considerations for Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of dioxane derivatives, aiming for more environmentally benign and economically viable processes. A significant focus has been on replacing traditional, often hazardous, catalysts and solvents with greener alternatives.
For instance, the synthesis of 1,4-dioxane, a related cyclic ether, has been explored using a ZrO2/TiO2 composite oxide catalyst. mdpi.comresearchgate.net This method allows for the dimerization of oxirane (ethylene oxide) at low temperatures, offering high atom economy and avoiding corrosive and polluting reagents like sulfuric acid. mdpi.comresearchgate.net The catalyst itself is prepared via a coprecipitation method and exhibits high surface area and porosity, contributing to its catalytic efficiency. mdpi.com
The use of bio-based solvents and catalysts is another key aspect of sustainable synthesis. 1,3-Dioxolane compounds, structurally similar to dioxanes, have been investigated as green reaction media. rsc.org These can be prepared from renewable resources like lactic acid and formaldehyde (B43269). rsc.org Similarly, the synthesis of 1,8-dioxo-octahydroxanthenes, which contain a dioxane-like ring system, has been achieved using the eco-friendly Lewis acid Samarium(III) chloride (SmCl3) as a catalyst. nih.gov This method offers the advantage of using water as a green solvent and allows for catalyst recovery and reuse. nih.gov
Sustainable approaches to amide synthesis, a common reaction in the preparation of amine derivatives, have also been developed. Triazine-derived dehydro-condensation agents, such as those based on 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), offer a more economical and sustainable alternative to traditional coupling reagents. mdpi.com
Stereoselective Approaches in the Synthesis of Chiral Dioxane-Amine Compounds
The synthesis of chiral molecules with specific three-dimensional arrangements is crucial in many applications, particularly in pharmaceuticals. Stereoselective synthesis aims to produce a single desired stereoisomer, avoiding the formation of mixtures that can be difficult to separate and may have different biological activities.
In the context of dioxane-amine compounds, stereoselectivity can be introduced at various stages of the synthesis. For chiral amides, which can be precursors to chiral amines, cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides has been shown to be an effective method for creating sterically bulky chiral centers. acs.org The choice of solvent, such as 1,4-dioxane, and the use of specific chiral ligands are critical for achieving high enantioselectivity. acs.org
Retrosynthetic analysis is a powerful tool for designing stereoselective syntheses. youtube.com By working backward from the target molecule, chemists can identify key bond disconnections and plan reactions that will control the formation of stereocenters. youtube.com For example, in the synthesis of complex molecules containing stereocenters, existing chiral centers can direct the stereochemical outcome of subsequent reactions. youtube.com
The stereochemistry of chiral 1,3-dioxane derivatives has been investigated using NMR methods, revealing that the orientation of substituents on the dioxane ring can be controlled. researchgate.net For instance, in 2-alkyl-2-aryl-1,3-dioxanes, the aryl group often prefers an axial orientation. researchgate.net This inherent conformational preference can be exploited in the design of stereoselective reactions.
Furthermore, tandem reactions catalyzed by transition metals, such as copper salts, have been utilized for the stereoselective synthesis of azaheterocycles from aminoalkynes. acs.org The reaction conditions, including temperature and the choice of catalyst, can influence the product selectivity, leading to the formation of specific diastereomers. acs.org
Reactivity and Mechanistic Investigations of 2 1 ,3 Dioxan 2 Yl Ethyl Amine
Reactions Involving the Amine Functionality
The primary amine group in 2-(1',3'-Dioxan-2'-yl)ethyl amine serves as a potent nucleophile, readily participating in a variety of bond-forming reactions.
Nucleophilic Addition and Substitution Reactions
As a primary amine, this compound is a competent nucleophile that can engage in both nucleophilic addition and substitution reactions. libretexts.orgyoutube.com In nucleophilic substitution reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon, displacing a leaving group. chemguide.co.uklibretexts.orgchemguide.co.uk For instance, it can react with alkyl halides in SN2 reactions to form secondary amines. libretexts.org The reaction proceeds by the amine's lone pair attacking the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion. youtube.com It's important to note that the resulting secondary amine can also act as a nucleophile, potentially leading to further alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk To favor the formation of the primary amine product, a large excess of the amine is often used. libretexts.org
The amine can also participate in nucleophilic addition reactions with carbonyl compounds. For example, its reaction with aldehydes and ketones can lead to the formation of imines (Schiff bases). libretexts.org This reaction is typically acid-catalyzed and involves the initial attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The pH of the reaction is a critical factor; it needs to be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it protonates the amine, rendering it non-nucleophilic. libretexts.org
Formation of Amides, Ureas, and Carbamates
The amine functionality of this compound readily undergoes reactions to form stable amide, urea, and carbamate (B1207046) linkages, which are fundamental transformations in organic and medicinal chemistry.
Amides: Amide bond formation can be achieved by reacting the amine with carboxylic acids or their activated derivatives, such as acyl chlorides. libretexts.orgscribd.com The reaction with acyl chlorides is typically rapid and proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the elimination of hydrogen chloride. libretexts.orgscribd.com Direct condensation with carboxylic acids often requires a coupling agent or high temperatures to facilitate the removal of water. youtube.comnih.gov For instance, titanium(IV) chloride has been used to mediate the one-pot condensation of carboxylic acids and amines to form amides. nih.gov
Ureas: Ureas are synthesized from the reaction of the amine with isocyanates or by using phosgene (B1210022) derivatives. nih.govnih.gov The reaction with an isocyanate involves the nucleophilic attack of the amine on the central carbon atom of the isocyanate group. Another approach involves the reaction of the amine with another amine in the presence of a carbonyl source, such as carbon dioxide or its equivalents. nih.gov For example, 1,3-disubstituted ureas can be prepared from the reaction of amines with ethylene (B1197577) carbonate. google.com The synthesis of cyclic ureas, such as 2-imidazolidinone from ethylenediamine, serves as a model for these types of reactions. nih.gov
Carbamates: Carbamate synthesis can be achieved through several routes, including the reaction of the amine with chloroformates or by capturing carbon dioxide with the amine to form a carbamic acid intermediate, which is then reacted with an electrophile. organic-chemistry.orgorganic-chemistry.org For instance, a three-component coupling of an amine, carbon dioxide, and a halide can efficiently produce carbamates. organic-chemistry.org Another method involves the reaction of the amine with a chloroformate, where the amine displaces the chloride to form the carbamate. organic-chemistry.org The use of di-tert-butyl dicarbonate (B1257347) in the presence of an acyl azide (B81097) precursor also leads to carbamate formation via a Curtius rearrangement. organic-chemistry.org
Table 1: Summary of Reactions Involving the Amine Functionality
| Reaction Type | Reagents | Product |
| Nucleophilic Substitution | Alkyl Halides | Secondary/Tertiary Amines, Quaternary Ammonium Salts |
| Nucleophilic Addition | Aldehydes, Ketones | Imines (Schiff Bases) |
| Amide Formation | Carboxylic Acids, Acyl Chlorides | Amides |
| Urea Formation | Isocyanates, Ethylene Carbonate | Ureas |
| Carbamate Formation | Chloroformates, CO2 + Halides | Carbamates |
Alkylation, Acylation, and Sulfonylation Reactions
The nucleophilic nature of the amine in this compound allows for its straightforward alkylation, acylation, and sulfonylation.
Alkylation: As mentioned in the nucleophilic substitution section, the amine can be alkylated by reacting with alkyl halides. libretexts.org This SN2 reaction leads to the formation of secondary and tertiary amines. libretexts.orgchemguide.co.uk The primary amine product is itself a nucleophile and can compete with the starting amine, leading to multiple alkylations. libretexts.orgchemguide.co.uk
Acylation: Acylation is readily achieved by treating the amine with acylating agents like acyl chlorides or acid anhydrides. libretexts.orgscribd.com This reaction is a common method for the synthesis of amides and is generally a high-yielding process. The reaction proceeds through a nucleophilic acyl substitution mechanism. scribd.com
Sulfonylation: The amine can be sulfonated by reacting with sulfonyl chlorides, such as 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride (Dios-Cl), to form sulfonamides. nih.govelsevierpure.com This reaction has been shown to proceed in excellent yields for both primary and secondary amines. nih.govelsevierpure.com The resulting N-substituted Dios-amides can be further alkylated under specific conditions. nih.govelsevierpure.com
Table 2: Examples of Alkylation, Acylation, and Sulfonylation Reactions
| Reaction | Reagent | Product Type |
| Alkylation | Bromoethane | Secondary Amine (after workup) |
| Acylation | Acetyl Chloride | N-acetylated Amine (Amide) |
| Sulfonylation | 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride | Sulfonamide |
Transformations of the 1,3-Dioxane (B1201747) Acetal (B89532) Moiety
The 1,3-dioxane group serves as a protecting group for a carbonyl functionality. Its stability and reactivity are key considerations in synthetic planning.
Acid-Catalyzed Deprotection Strategies for Carbonyl Regeneration
The 1,3-dioxane acetal is generally stable under neutral and basic conditions but is labile to acid. thieme-connect.debham.ac.uk This property is exploited for the deprotection of the acetal to regenerate the parent carbonyl compound. The deprotection is typically achieved through acid-catalyzed hydrolysis. bham.ac.ukorganic-chemistry.org
The mechanism of hydrolysis is the reverse of acetal formation. bham.ac.uk It involves protonation of one of the acetal oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton regenerates the carbonyl group and the corresponding 1,3-diol. bham.ac.uk
Various acidic conditions can be employed for this transformation. Common methods include treatment with aqueous mineral acids (e.g., HCl, H₂SO₄) or organic acids (e.g., trifluoroacetic acid). nih.govelsevierpure.comorganic-chemistry.org Lewis acids in the presence of water can also effect deprotection. organic-chemistry.org For instance, cerium(III) triflate in wet nitromethane (B149229) has been used for the chemoselective cleavage of acetals under nearly neutral conditions. organic-chemistry.org Other reagents like iodine in wet acetone (B3395972) or erbium(III) triflate have also been shown to be effective. organic-chemistry.org In some cases, heating in an aqueous solution of an acid like trifluoroacetic acid is sufficient to remove the protecting group. nih.govelsevierpure.com
Table 3: Conditions for Acid-Catalyzed Deprotection of 1,3-Dioxane Acetals
| Reagent/Condition | Notes |
| Aqueous Mineral Acids (e.g., HCl, H₂SO₄) | Standard and effective method. |
| Trifluoroacetic Acid (TFA) | Often used in hot aqueous solutions. nih.govelsevierpure.com |
| Cerium(III) Triflate in wet nitromethane | Chemoselective, near-neutral pH. organic-chemistry.org |
| Iodine in wet acetone | Mild and effective. |
| Erbium(III) Triflate | Gentle Lewis acid catalyst. organic-chemistry.org |
Stability and Reactivity under Basic and Reductive Conditions
A key feature of the 1,3-dioxane acetal is its stability under a wide range of non-acidic conditions, making it an excellent protecting group.
Stability under Basic Conditions: 1,3-Dioxanes are generally stable to strong bases and nucleophiles. thieme-connect.deorganic-chemistry.orgstackexchange.com This stability arises from the fact that there is no viable pathway for a base or nucleophile to react with the acetal. stackexchange.com The carbon-oxygen bonds are not susceptible to cleavage by bases, and there are no acidic protons that can be readily removed to initiate a reaction. stackexchange.com This allows for reactions to be carried out on other parts of the molecule, such as the amine functionality, without affecting the acetal.
Stability under Reductive Conditions: The 1,3-dioxane ring is also stable under many reductive conditions. thieme-connect.de For example, it is generally inert to catalytic hydrogenation and many metal hydride reagents, provided the reaction conditions are not acidic. However, certain strong reducing agents, particularly those combined with Lewis acids, can lead to the reductive cleavage of the acetal ring. For instance, reaction with LiAlH₄-AlCl₃ can cause reductive ring opening. researchgate.net The regioselectivity of such openings can be influenced by the specific reagents and the structure of the dioxane. researchgate.net It is important to note that while generally stable, the specific choice of reducing agent and conditions must be considered to avoid unwanted side reactions.
Ring-Opening Reactions and Subsequent Chemical Transformations
The 1,3-dioxane ring of this compound is susceptible to cleavage under acidic conditions, a characteristic reaction of acetals and ketals. This acid-catalyzed hydrolysis results in the formation of 4-aminobutanal (B194337) and 1,3-propanediol (B51772). The general stability of 1,3-dioxanes is greater than that of the corresponding 1,3-dioxolanes, but they are still readily hydrolyzed in the presence of acid.
The primary product of the ring-opening reaction, 4-aminobutanal, is a bifunctional molecule containing both an aldehyde and a primary amine. This structure makes it prone to further intramolecular reactions. Specifically, 4-aminobutanal spontaneously cyclizes to form the five-membered heterocyclic compound, 1-pyrroline (B1209420). This cyclization is a rapid and often quantitative process, driven by the formation of a stable cyclic imine.
The resulting 1-pyrroline is a versatile intermediate that can undergo various subsequent chemical transformations. As a cyclic imine, it can be reduced to the corresponding saturated heterocycle, pyrrolidine. Alternatively, it can react with various nucleophiles at the electrophilic C=N double bond. The reactivity of 1-pyrroline and its derivatives is a subject of interest in synthetic organic chemistry for the construction of more complex nitrogen-containing molecules. rsc.orgorganic-chemistry.orgwikipedia.orgontosight.ai
A summary of the products from the ring-opening and subsequent transformations is presented in the table below.
| Starting Material | Reaction Condition | Intermediate Product | Final Product(s) |
| This compound | Acidic Hydrolysis | 4-Aminobutanal | 1,3-Propanediol, 1-Pyrroline |
| 1-Pyrroline | Reduction (e.g., NaBH4) | Pyrrolidine | |
| 1-Pyrroline | Reaction with Nucleophiles | Substituted Pyrrolidines |
Exploration of Reaction Pathways and Proposed Mechanisms
The acid-catalyzed hydrolysis of this compound proceeds through a well-established mechanism for acetal hydrolysis. The reaction is initiated by the protonation of one of the oxygen atoms of the dioxane ring by a hydronium ion, which is present in acidic aqueous solutions. libretexts.org This protonation converts the hydroxyl group into a good leaving group (water or an alcohol).
General Mechanism of Acid-Catalyzed Acetal Hydrolysis:
Protonation: An oxygen atom of the 1,3-dioxane ring is protonated by an acid catalyst.
Cleavage of the C-O Bond: The protonated oxygen and its attached carbon form a leaving group (1,3-propanediol), leading to the formation of a resonance-stabilized oxocarbenium ion.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: The resulting protonated hemiacetal is deprotonated by a water molecule to yield the final aldehyde product and regenerate the acid catalyst.
However, the presence of the neighboring primary amino group in this compound introduces the possibility of neighboring group participation (NGP) or intramolecular catalysis . acs.orgnih.govacs.org The amino group can significantly influence the reaction rate and pathway compared to a simple alkyl-substituted dioxane.
Proposed Mechanism with Neighboring Group Participation:
Under acidic conditions, the primary amino group will exist in equilibrium with its protonated form, the ammonium ion (-NH3+). The unprotonated amino group, being nucleophilic, can attack the electrophilic carbon of the acetal intramolecularly, especially after protonation of one of the dioxane oxygens. This would lead to the formation of a cyclic intermediate.
A plausible mechanistic pathway involving neighboring group participation is as follows:
Protonation of a Dioxane Oxygen: The reaction initiates with the protonation of one of the oxygen atoms of the 1,3-dioxane ring.
Intramolecular Nucleophilic Attack: The lone pair of the nitrogen atom of the ethylamine (B1201723) side chain can attack the electrophilic carbon atom (C2) of the dioxane ring. This attack is anchimerically assisted, meaning the neighboring group helps to push out the leaving group (1,3-propanediol). This step can lead to the formation of a transient cyclic intermediate.
Formation of 1-Pyrroline: The intermediate then rapidly rearranges and eliminates 1,3-propanediol to form the stable cyclic imine, 1-pyrroline.
The rate of hydrolysis of acetals with neighboring participating groups, such as a carboxyl group, has been shown to be significantly enhanced compared to analogues without such groups. acs.org The pH-rate profile for the hydrolysis of such compounds often shows a bell-shaped curve, indicating the involvement of both the protonated and unprotonated forms of the participating group. researchgate.netnih.gov While a specific pH-rate profile for this compound is not available in the literature, it is reasonable to propose that a similar complex pH dependence would be observed due to the protonation equilibrium of the amino group.
Mechanism of Cyclization of 4-Aminobutanal:
The formation of 1-pyrroline from 4-aminobutanal is an intramolecular Schiff base formation.
Nucleophilic Attack: The primary amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.
Formation of a Hemiaminal: This attack forms a five-membered cyclic hemiaminal intermediate.
Dehydration: The hemiaminal then dehydrates (loses a molecule of water) to form the stable C=N double bond of the 1-pyrroline ring.
This cyclization is a reversible process, but in most conditions, the formation of the five-membered ring is thermodynamically favored.
Applications in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block
The bifunctional nature of 2-(1',3'-Dioxan-2'-yl)ethyl amine allows it to serve as a key component in the construction of complex molecular architectures.
Introduction of Protected Carbonyl and Amine Functionalities into Complex Molecules
One of the primary applications of this compound is as a building block for introducing both a protected carbonyl group and a primary amine into a target molecule. researchgate.net The amine can undergo various reactions, such as acylation or alkylation, to form new carbon-nitrogen bonds. Subsequently, the 1,3-dioxane (B1201747) ring, which is stable under many reaction conditions, can be hydrolyzed under acidic conditions to reveal the aldehyde functionality. chemistry.coachorganic-chemistry.org This two-stage reactivity allows for the sequential introduction and manipulation of two important functional groups, a strategy that is highly valuable in the multi-step synthesis of natural products and other complex organic molecules. researchgate.net
Role in the Synthesis of Heterocyclic Scaffolds and Ring Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. mdpi.commdpi.com this compound can serve as a precursor for the synthesis of various heterocyclic systems. The primary amine can react with suitable electrophiles to initiate ring-forming reactions. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles like pyrroles or pyridines.
Furthermore, the latent aldehyde within the dioxane ring can be unmasked at a later synthetic stage to participate in intramolecular cyclization reactions, leading to the formation of more complex, fused, or spirocyclic ring systems. researchgate.net The synthesis of oxadiazoles, a type of five-membered heterocyclic compound, often involves multi-step transformations where amine-containing building blocks are essential. mdpi.com This approach provides a powerful strategy for constructing diverse heterocyclic libraries for drug discovery and other applications.
Implementation in Protecting Group Strategies
Protecting groups are essential tools in organic synthesis, allowing chemists to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org
Strategic Protection of Aldehydes and Ketones via Cyclic Acetal (B89532) Formation
The 1,3-dioxane moiety in this compound is a prime example of a protecting group for a carbonyl functionality. thieme-connect.de Aldehydes and ketones react with 1,3-propanediol (B51772) in the presence of an acid catalyst to form 1,3-dioxanes. organic-chemistry.orgnih.gov These cyclic acetals are notably stable under basic, neutral, and reductive conditions, making them ideal for syntheses involving organometallic reagents (like Grignard reagents), hydrides, and other nucleophiles. chemistry.coachchemistrysteps.comchemistrysteps.com
The protection is reversible, and the original carbonyl group can be readily regenerated by treatment with aqueous acid. chemistry.coach This stability profile allows for selective reactions to be carried out on other parts of a molecule without affecting the masked carbonyl group. For example, a molecule containing both an ester and an aldehyde can have the more reactive aldehyde selectively protected as a dioxane, allowing the ester to be reduced without affecting the aldehyde. chemistrysteps.comyoutube.com
| Condition | Stability of 1,3-Dioxane | Reference(s) |
| Basic (e.g., NaOH, Grignard reagents) | Stable | chemistry.coachchemistrysteps.comchemistrysteps.com |
| Neutral | Stable | chemistry.coach |
| Reductive (e.g., LiAlH4) | Stable | chemistrysteps.com |
| Acidic (aqueous) | Labile (deprotects) | chemistry.coachorganic-chemistry.org |
Application of Derivatives, e.g., the 2-(1,3-Dioxan-2-yl)ethylsulfonyl Group, in Amine Synthesis
Derivatives of this compound have also found significant use as protecting groups themselves. A notable example is the 2-(1,3-dioxan-2-yl)ethylsulfonyl (Dios) group, which has been developed as a versatile protecting and activating group for amines. acs.orgnih.govelsevierpure.com
The Dios group is introduced by reacting an amine with 2-(1,3-dioxan-2-yl)ethylsulfonyl chloride (Dios-Cl). acs.orgnih.gov The resulting sulfonamide (Dios-amide) is stable under basic and reductive conditions. acs.orgnih.govelsevierpure.com This allows for chemical modifications at other positions of the molecule. A key feature of the Dios group is that it also activates the amine. The N-H proton of a Dios-amide is more acidic, facilitating reactions like N-alkylation under Mitsunobu conditions. acs.orgnih.gov
The deprotection of the Dios group is achieved by heating in an aqueous solution of trifluoroacetic acid, which cleaves both the sulfonamide and the dioxane acetal. acs.orgnih.govelsevierpure.com This dual-purpose protecting and activating nature makes the Dios group a valuable tool in modern amine synthesis. acs.orgnih.govelsevierpure.com
| Derivative | Function | Key Features | Reference(s) |
| 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) | Protecting and activating group for amines | Stable to base and reduction; activates amine for alkylation; removed with aqueous acid. | acs.orgnih.govelsevierpure.com |
Precursor in Carbon Homologation and Olefination Reactions
Carbon homologation, the process of extending a carbon chain by one or more carbon atoms, and olefination, the formation of alkenes, are fundamental transformations in organic synthesis. nih.gov
The this compound structure can be modified to create reagents for these transformations. For example, conversion of the amine to a suitable leaving group and subsequent transformation into a phosphonium (B103445) salt, such as 2-(1,3-dioxan-2-yl)ethyltriphenylphosphonium (B8338421) bromide, generates a Wittig reagent. tcichemicals.com This reagent can then react with aldehydes or ketones in a Wittig olefination to form a new carbon-carbon double bond, effectively adding a 2-(1,3-dioxan-2-yl)ethylidene unit to the carbonyl compound. mdpi.comtcichemicals.com
This strategy allows for a two-carbon homologation of the carbonyl compound. nih.gov The resulting product contains the 1,3-dioxane group, which can be subsequently hydrolyzed to reveal an α,β-unsaturated aldehyde. This provides a powerful method for constructing important structural motifs found in many natural products and pharmaceuticals. The Wittig reaction and its variations, like the Horner-Wadsworth-Emmons reaction, are among the most crucial methods for alkene synthesis. mdpi.comtcichemicals.commdpi.com
Contributions to Complex Molecule Construction and Analogs of Natural Products
The utility of this compound as a synthetic building block is particularly evident in its contribution to the construction of complex molecules and analogs of natural products. The dioxane moiety serves as a robust protecting group for the aldehyde functionality, which can be deprotected under acidic conditions to reveal the reactive aldehyde for subsequent cyclization or condensation reactions. This strategy is instrumental in the synthesis of various nitrogen-containing heterocyclic compounds.
One notable application of this amine is in the synthesis of carboline derivatives. Carbolines are a class of nitrogen-containing heterocyclic compounds, with some members exhibiting significant biological activity, making them attractive targets in medicinal chemistry. A patent discloses the use of 2-(1,3-Dioxan-2-yl)ethan-1-amine in the preparation of carboline derivatives that are useful in the treatment of cancer and other diseases. chiralen.com In these syntheses, the amine functionality of this compound can be reacted with a suitable electrophile, followed by an acid-catalyzed deprotection of the dioxane ring to unmask the aldehyde. This intermediate can then undergo an intramolecular cyclization, such as a Pictet-Spengler reaction, to form the core carboline scaffold.
The general synthetic strategy involves the initial reaction of this compound with a substituted indole (B1671886) derivative. This is followed by the crucial deprotection and cyclization step to furnish the tetracyclic carboline ring system. The versatility of this approach allows for the introduction of various substituents on the indole nucleus, leading to a diverse library of carboline analogs for biological screening.
Furthermore, derivatives of the core structure have been explored in medicinal chemistry. For instance, N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids have been synthesized and evaluated for their anti-inflammatory properties. nih.gov This demonstrates the value of the 2-(1,3-dioxan-2-yl)ethyl moiety as a scaffold for the development of new therapeutic agents.
The following table summarizes the key applications of this compound and its derivatives in the synthesis of complex molecules.
| Application | Molecule Class | Key Reaction Type | Reference |
| Synthesis of Carboline Derivatives | Heterocycles, Natural Product Analogs | Pictet-Spengler type cyclization | chiralen.com |
| Synthesis of Anti-inflammatory Agents | Amino Acid Derivatives | Reductive amination | nih.gov |
| Protecting group for amines | General Amine Synthesis | Sulfonylation, Alkylation | acs.orgnih.gov |
Table 1: Applications of this compound and its Derivatives in Complex Synthesis
The research into the applications of this compound and its derivatives continues to highlight its importance as a versatile building block in the synthetic chemist's toolbox for the construction of intricate and biologically relevant molecules.
Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed characterization of 2-(1',3'-Dioxan-2'-yl)ethyl amine, offering a comprehensive understanding of its molecular architecture.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of this compound by mapping the connectivity of its atoms. Both ¹H and ¹³C NMR provide critical data. mdpi.com
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. docbrown.info In ethylamine (B1201723), two distinct signals are observed for the two carbon atoms. docbrown.info For this compound, one would expect to see separate signals for the carbons in the ethyl group and the unique carbons of the 1,3-dioxan ring. The chemical shifts of these carbon atoms are influenced by their local electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂- (ethyl, adjacent to amine) | ~2.7 | ~40 |
| -CH₂- (ethyl, adjacent to dioxan) | ~1.8 | ~35 |
| -NH₂ | Variable | - |
| -CH- (dioxan, C2') | ~4.5 | ~100 |
| -CH₂- (dioxan, C4'/C6') | ~3.7 | ~65 |
| -CH₂- (dioxan, C5') | ~1.3 | ~25 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. pressbooks.pub The IR spectrum will display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
The primary amine (-NH₂) group will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. orgchemboulder.com Typically, primary amines show two bands in this region due to symmetric and asymmetric stretching. pressbooks.puborgchemboulder.com An N-H bending vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com
The C-N bond of the aliphatic amine will show a stretching vibration in the range of 1020-1250 cm⁻¹. orgchemboulder.com The 1,3-dioxan ring will be characterized by strong C-O stretching bands, typically appearing between 1000 and 1300 cm⁻¹. The C-H bonds of the aliphatic ethyl group and the dioxan ring will show stretching vibrations in the 2850-3000 cm⁻¹ region. lumenlearning.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Amine (-NH₂) | N-H Bend | 1580 - 1650 |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 |
| Dioxan Ring | C-O Stretch | 1000 - 1300 |
| Alkane | C-H Stretch | 2850 - 3000 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. nih.gov In a typical mass spectrum, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. For this compound (C₆H₁₃NO₂), the expected molecular weight is approximately 131.18 g/mol .
The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for amines involve the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which would be a dominant process. docbrown.info For this compound, this would lead to the formation of a stable iminium ion. Fragmentation of the 1,3-dioxan ring is also expected, potentially involving the loss of formaldehyde (B43269) or other small neutral molecules. docbrown.info Analysis of these fragment ions helps to confirm the proposed structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition. nih.gov
Chromatographic Methods for Isolation and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound, as well as for monitoring the progress of its synthesis.
Thin Layer Chromatography (TLC) for Reaction Progression Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction, such as the synthesis of this compound. libretexts.orgchemistryhall.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually track the consumption of reactants and the formation of the product. libretexts.org
The progress of the reaction is observed by the appearance of a new spot corresponding to the product, which will have a different retention factor (Rƒ) than the starting materials due to differences in polarity. chemistryhall.com The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible. youtube.com A co-spot, where the reaction mixture and the starting material are spotted on top of each other, can be used to confirm the disappearance of the reactant. libretexts.org
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for both the qualitative and quantitative analysis of this compound. helsinki.fi
HPLC is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds. For amines, which can be challenging to analyze directly, derivatization with a suitable reagent is often employed to improve their chromatographic properties and detectability. mdpi.com Reversed-phase HPLC with a suitable column and mobile phase can be used to separate this compound from impurities. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) is a valuable technique for the analysis of volatile compounds. bre.com Due to the polar nature of the amine group, derivatization may be necessary to reduce tailing and improve peak shape. researchgate.net A GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide both quantitative and qualitative information. researchgate.net The retention time of the compound is a qualitative parameter, while the peak area is proportional to its concentration, allowing for quantitative analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid. By bombarding a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This methodology is indispensable for confirming the absolute stereochemistry of a molecule and understanding its packing in the solid state.
In the case of compounds containing the 1,3-dioxan ring, X-ray crystallography can reveal critical conformational details, such as the adoption of a chair or boat conformation, and the orientation of substituents as either axial or equatorial.
Detailed Research Findings from a Derivative Study
A single-crystal X-ray diffraction study was performed on (E)-2-({[2-(1,3-dioxan-2'-yl)phenyl]imino}methyl)phenol, a Schiff base derivative formed by the condensation of 2-(1,3-dioxan-2-yl)aniline and salicylaldehyde. nih.gov The analysis provided a comprehensive understanding of its solid-state structure.
The crystallographic data revealed that the six-membered 1,3-dioxan ring adopts a stable chair conformation. nih.gov The substituent group connecting the dioxan ring to the phenyl ring is located in the equatorial position, which is generally the more thermodynamically stable position for bulky substituents, minimizing steric hindrance.
The molecule exhibits an E conformation about the C=N imine bond. nih.gov Furthermore, a significant feature of the molecular structure is an intramolecular N—H⋯O hydrogen bond, which forms an S(6) ring motif. In the crystal lattice, molecules are linked into chains along the a-axis direction through intermolecular C—H⋯O hydrogen bonds. These chains are further stabilized by C—H⋯π interactions between adjacent molecules. nih.gov
The dihedral angle between the two aromatic rings in the molecule was determined to be 36.54 (9)°. nih.gov This information, along with the precise bond lengths and angles, provides a complete three-dimensional picture of the molecule in the solid state.
Interactive Crystallographic Data Tables
The following tables summarize the key crystallographic data and structural parameters obtained for (E)-2-({[2-(1,3-dioxan-2'-yl)phenyl]imino}methyl)phenol. nih.gov
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₇H₁₇NO₃ |
| Formula Weight | 283.32 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1691 (4) |
| b (Å) | 15.1114 (8) |
| c (Å) | 12.1612 (7) |
| α (°) | 90 |
| β (°) | 108.068 (2) |
| γ (°) | 90 |
| Volume (ų) | 1424.34 (13) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.320 |
| Absorption Coefficient (mm⁻¹) | 0.091 |
| F(000) | 600 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| O1—C8 | 1.353 (2) |
| N1—C7 | 1.286 (2) |
| N1—C9 | 1.423 (2) |
| C15—O2 | 1.416 (2) |
| C15—O3 | 1.417 (2) |
| C16—O3 | 1.423 (2) |
| C17—O2 | 1.425 (2) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle |
| C7—N1—C9 | 122.03 (15) |
| C8—O1—H1A | 104.0 |
| C15—O2—C17 | 112.21 (14) |
| C15—O3—C16 | 112.50 (14) |
| N1—C7—C2 | 122.11 (16) |
| O1—C8—C3 | 118.06 (16) |
| O1—C8—C7 | 122.25 (16) |
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations of Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and the distribution of electrons. For "2-(1',3'-Dioxan-2'-yl)ethyl amine," these calculations would typically be performed using methods like Density Functional Theory (DFT) or ab initio calculations such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).
Molecular Geometry: The geometry of the 1,3-dioxane (B1201747) ring is well-established to preferentially adopt a chair conformation, similar to cyclohexane. nih.gov The C-O bonds are shorter than C-C bonds, which influences the ring's geometry and the interactions between substituents. nih.gov The ethylamine (B1201723) side chain attached at the C2 position of the dioxane ring will have its own geometric parameters, with the C-C and C-N bond lengths and the bond angles around the sp³ hybridized carbon and nitrogen atoms being central to its structure.
Electronic Structure: The electronic structure is characterized by the distribution of electron density, which can be visualized through molecular orbitals and electrostatic potential maps. The nitrogen atom of the amine group possesses a lone pair of electrons, making it a nucleophilic center. The oxygen atoms in the dioxane ring also have lone pairs, contributing to the molecule's polarity and its ability to act as a hydrogen bond acceptor.
The following tables present representative calculated geometric parameters for the core structures of 1,3-dioxane and ethylamine, which serve as a basis for understanding the full molecule.
Table 1: Calculated Geometrical Parameters of 1,3-Dioxane (Chair Conformation)
This table is based on data from computational studies on 1,3-dioxane and may not represent the exact parameters for this compound.
| Parameter | Bond/Angle | Calculated Value (HF/6-31G(d)) |
| Bond Length | C2-O1 | 1.41 Å |
| O1-C6 | 1.42 Å | |
| C6-C5 | 1.53 Å | |
| C5-C4 | 1.53 Å | |
| C4-O3 | 1.42 Å | |
| O3-C2 | 1.41 Å | |
| Bond Angle | ∠O1-C2-O3 | 111.5° |
| ∠C2-O1-C6 | 112.1° | |
| ∠O1-C6-C5 | 110.3° | |
| ∠C6-C5-C4 | 110.8° | |
| ∠C5-C4-O3 | 110.3° | |
| ∠C4-O3-C2 | 112.1° | |
| Dihedral Angle | ∠O1-C2-O3-C4 | -59.2° |
| ∠C2-O3-C4-C5 | 60.5° | |
| ∠O3-C4-C5-C6 | -56.5° | |
| ∠C4-C5-C6-O1 | 56.5° | |
| ∠C5-C6-O1-C2 | -60.5° | |
| ∠C6-O1-C2-O3 | 59.2° |
Table 2: Calculated Geometrical Parameters of Ethylamine
This table is based on data from computational studies on ethylamine and may not represent the exact parameters for the ethylamine moiety in this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C | 1.53 Å |
| C-N | 1.47 Å | |
| N-H | 1.02 Å | |
| C-H (methyl) | 1.09 Å | |
| C-H (methylene) | 1.09 Å | |
| Bond Angle | ∠C-C-N | 110.4° |
| ∠H-N-H | 106.7° | |
| ∠C-N-H | 110.2° |
Theoretical Investigations of Conformational Preferences of the Dioxane Ring
For substituted 1,3-dioxanes, the substituents' steric and electronic effects can influence the relative energies of these conformers. In "this compound," the ethylamine group is at the C2 position. A substituent at this position can adopt either an axial or an equatorial orientation in the chair conformation. Generally, equatorial substitution is thermodynamically favored to minimize 1,3-diaxial interactions. nih.gov
Theoretical calculations, often employing methods like RHF/6-31G(d), can estimate the energy differences between these conformers. researchgate.net The chair conformer is significantly more stable than the 2,5-twist conformer in unsubstituted 1,3-dioxane. researchgate.netscispace.com The 1,4-twist conformer is at a slightly higher energy than the 2,5-twist. researchgate.netscispace.com
Table 3: Relative Energies of 1,3-Dioxane Conformers
This table is based on data from ab initio and DFT calculations on 1,3-dioxane and provides a general understanding of the conformational energetics.
| Conformer | Relative Energy (kcal/mol) - HF/6-31G(d) | Relative Energy (kcal/mol) - DFT/B3LYP |
| Chair | 0.00 | 0.00 |
| 2,5-Twist | 4.67 ± 0.31 scispace.com | 5.19 ± 0.8 scispace.com |
| 1,4-Twist | 6.03 ± 0.19 | 6.19 ± 0.8 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For "this compound," computational studies could investigate various reactions, such as those involving the nucleophilic amine group or the acetal (B89532) functionality of the dioxane ring.
While specific reaction modeling for this compound is not prominent in the literature, we can infer potential reaction mechanisms based on its functional groups. For instance, the amine group can participate in nucleophilic substitution or addition reactions. Computational modeling of such reactions would involve mapping the potential energy surface to locate the minimum energy path from reactants to products.
A hypothetical example is the N-alkylation of the amine. A computational study would model the approach of an alkylating agent, the formation of the transition state where the new C-N bond is partially formed, and the final product. The calculated activation energy for this transition state would provide a quantitative measure of the reaction rate.
Similarly, the hydrolysis of the dioxane ring under acidic conditions is another reaction amenable to computational modeling. This would involve modeling the protonation of one of the dioxane oxygen atoms, followed by ring-opening and subsequent reaction with water. The transition states for each step would be calculated to understand the reaction kinetics.
These computational approaches provide a molecular-level understanding of chemical reactivity that is often difficult to obtain through experimental means alone.
Future Perspectives and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes to 2-(1',3'-Dioxan-2'-yl)ethyl amine
The development of efficient and scalable synthetic routes is paramount to unlocking the full potential of this compound. Current synthetic strategies can be inferred from related compounds, suggesting several promising avenues for future research.
One potential pathway involves the amination of a suitable precursor. For instance, a common strategy for synthesizing amines is the reaction of an alcohol with ammonia (B1221849) or a primary amine in the presence of hydrogen and a heterogeneous catalyst. chemicalbook.com A plausible precursor for this compound could be 2-(1',3'-dioxan-2'-yl)ethanol, which upon amination, would yield the desired product. Another approach could involve the reduction of a corresponding nitro compound, a method that has been successfully employed for the synthesis of similar amino-dioxane structures like 2,2-dimethyl-5-amino-1,3-dioxane. nih.gov
Furthermore, the synthesis of the related "2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) group" provides another potential, albeit indirect, route. acs.orgchemsrc.comnih.govelsevierpure.comacs.org The synthesis of the Dios chloride starts from 2-(2-chloroethyl)-1,3-dioxane. acs.org This chloro derivative could potentially be converted to the corresponding amine through various well-established nucleophilic substitution reactions.
A summary of potential synthetic precursors and their corresponding reaction types is presented in the table below.
| Precursor | Reagents and Conditions | Product |
| 2-(1',3'-Dioxan-2'-yl)ethanol | NH₃, H₂, Heterogeneous Catalyst | This compound |
| 2-(1',3'-Dioxan-2'-yl)ethyl azide (B81097) | Reducing Agent (e.g., H₂/Pd, LiAlH₄) | This compound |
| 2-(1',3'-Dioxan-2'-yl)acetonitrile | Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni) | This compound |
| 2-(2-Nitroethyl)-1,3-dioxane | Reducing Agent (e.g., H₂/Pd, Sn/HCl) | This compound |
| 2-(2-Bromoethyl)-1,3-dioxane | Ammonia or Phthalimide followed by hydrolysis | This compound |
This table presents speculative synthetic routes based on established chemical transformations.
Future research will likely focus on optimizing these routes to achieve high yields, minimize byproducts, and ensure cost-effectiveness, thereby making this compound readily accessible for broader applications.
Exploration of New Applications in Catalysis and Materials Science
The unique bifunctional nature of this compound makes it an intriguing candidate for applications in both catalysis and materials science.
In the realm of catalysis , the primary amine group can serve as a coordination site for metal ions, making it a potential ligand for various transition metal catalysts. The steric bulk provided by the dioxane ring could influence the selectivity of catalytic reactions. For instance, hindered amines like N,N-Diisopropylethylamine (DIPEA) are widely used as non-nucleophilic bases in a variety of organic reactions, including transition metal-catalyzed cross-coupling reactions. chemicalbook.comwikipedia.org The amine in this compound could be functionalized to create more complex ligand scaffolds. After a catalytic reaction, the dioxane group can be deprotected to reveal the aldehyde, which can then be used for further transformations or to immobilize the catalyst on a solid support.
In materials science , this compound can be envisioned as a versatile monomer for the synthesis of functional polymers. The amine group can participate in polymerization reactions to form polyamides, polyimines, or polyurethanes. The protected aldehyde group within the polymer backbone could be deprotected post-polymerization to introduce reactive sites. These aldehyde functionalities could then be used for cross-linking the polymer chains, grafting other molecules, or for the development of stimuli-responsive materials. The presence of the dioxane ring itself can impart specific physical properties to the resulting polymer, such as altered solubility or thermal stability. The use of similar cyclic acetal (B89532) structures in the synthesis of monomers for polymerization is a known strategy. researchgate.net
| Field | Potential Application | Role of this compound |
| Catalysis | Ligand for transition metal catalysts | Amine group for metal coordination, dioxane for steric control |
| Catalysis | Catalyst immobilization | Deprotected aldehyde for covalent attachment to a support |
| Materials Science | Monomer for functional polymers | Amine for polymerization, protected aldehyde for post-polymerization modification |
| Materials Science | Cross-linking agent | Deprotected aldehyde for forming cross-links in polymer networks |
This table outlines prospective applications that warrant further investigation.
Integration into Flow Chemistry and Automated Synthesis Platforms
The modernization of chemical synthesis increasingly relies on continuous flow chemistry and automated platforms to enhance efficiency, reproducibility, and safety. mdpi.com The synthesis of this compound and its subsequent use in multi-step sequences are well-suited for these advanced technologies.
Flow chemistry offers several advantages for the synthesis of this compound, including precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. uc.pt The synthesis of heterocyclic compounds and active pharmaceutical ingredients has been successfully demonstrated using sequential flow processes. mdpi.comuc.pt The potential synthetic routes to this compound, such as catalytic amination or reduction, are often amenable to flow conditions using packed-bed reactors with immobilized catalysts.
Automated synthesis platforms can further streamline the production and utilization of this compound. These systems can perform multi-step reaction sequences, including protection, functionalization, and deprotection steps, without the need for manual intervention. The synthesis of complex molecules like peptides has been achieved using automated fast-flow instruments. alkylamines.com Given that the dioxane group in this compound acts as a protecting group for an aldehyde, its integration into automated synthesis would allow for the controlled, sequential introduction of different functionalities into a target molecule.
The integration of the synthesis of this compound into these modern platforms would not only accelerate research and development but also pave the way for its use in large-scale industrial processes.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2-(1',3'-Dioxan-2'-yl)ethyl amine with high yield and purity?
- Methodology : Optimize reaction parameters such as solvent selection (e.g., ethanol or DMF for solubility ), temperature control (60–80°C), and stoichiometric ratios of precursors. Use Grignard reagents (e.g., bromoethyl-dioxane derivatives) to functionalize the amine group, as demonstrated in analogous dioxane-based syntheses . Purification via column chromatography with silica gel or recrystallization in ethyl acetate/hexane mixtures ensures purity. Monitor intermediates using thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : Employ - and -NMR to confirm the dioxane ring (δ 3.8–4.5 ppm for ether protons) and ethylamine backbone (δ 2.6–3.1 ppm for NH) . FT-IR identifies N–H stretching (3300–3500 cm) and C–O–C vibrations (1100–1250 cm). Mass spectrometry (ESI-MS) validates molecular weight and fragmentation patterns .
Q. How can researchers address solubility challenges when working with this compound in aqueous systems?
- Methodology : Use polar aprotic solvents like DMSO or DMF for initial dissolution . For aqueous compatibility, derivatize the amine with hydrophilic groups (e.g., acetylation) or employ micellar systems using surfactants like SDS. Stability under inert atmospheres (N/Ar) prevents oxidation .
Advanced Research Questions
Q. What computational strategies predict the nucleophilic reactivity of this compound in complex reactions?
- Methodology : Apply density functional theory (DFT) at the B3LYP/6-31G** level to model electron density maps and frontier molecular orbitals (FMOs). Compare with experimental data from X-ray crystallography or kinetic studies to validate nucleophilic attack sites (e.g., amine lone pairs) . Molecular dynamics simulations assess solvent effects on reaction pathways .
Q. How can contradictory crystallographic data for dioxane-amine derivatives be resolved?
- Methodology : Refine structures using SHELXL software for high-resolution data, focusing on twinning or disorder corrections. Cross-validate with spectroscopic data and hydrogen-bonding networks. For ambiguous cases, employ synchrotron radiation to improve resolution and reduce noise .
Q. What experimental designs mitigate instability of this compound under acidic or oxidative conditions?
- Methodology : Introduce protective groups (e.g., tert-butoxycarbonyl, Boc) to the amine during synthesis. Monitor degradation via HPLC under varying pH (2–12) and temperature (25–60°C). Use radical scavengers (e.g., BHT) to inhibit oxidative decomposition .
Q. How can researchers leverage derivatization to enhance analytical detection of trace this compound in mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
